

# An In-Depth Technical Guide to 3-Methyl-2-nitrophenylacetic Acid

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## Compound of Interest

Compound Name: 3-Methyl-2-nitrophenylacetic acid

CAS No.: 18710-86-6

Cat. No.: B178851

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-Methyl-2-nitrophenylacetic acid**. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document compiles essential chemical data, outlines a potential synthetic pathway, and discusses the potential, though currently underexplored, biological significance of this compound. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

## Molecular Structure and Chemical Identity

**3-Methyl-2-nitrophenylacetic acid** is a substituted aromatic carboxylic acid. The core structure consists of a benzene ring functionalized with a carboxymethyl group (-CH<sub>2</sub>COOH), a methyl group (-CH<sub>3</sub>), and a nitro group (-NO<sub>2</sub>). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-methyl-2-nitrophenyl)acetic acid.[1]

The arrangement of these functional groups on the phenyl ring significantly influences the molecule's chemical reactivity and potential biological activity. The presence of the electron-withdrawing nitro group and the carboxylic acid moiety, combined with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring.

Molecular Structure Diagram:

Caption: 2D structure of **3-Methyl-2-nitrophenylacetic acid**.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of **3-Methyl-2-nitrophenylacetic acid** is provided in the tables below. It is important to note that while some experimental data for related isomers is available, specific experimental values for **3-Methyl-2-nitrophenylacetic acid** are not widely published. The data presented here is largely based on computational models.<sup>[1]</sup>

Table 1: Physicochemical Properties<sup>[1]</sup>

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>
Molecular Weight	195.17 g/mol
CAS Number	18710-86-6
XLogP3	1.6
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	2
Exact Mass	195.053158 g/mol
Monoisotopic Mass	195.053158 g/mol
Topological Polar Surface Area	83.1 Å <sup>2</sup>
Heavy Atom Count	14
Formal Charge	0
Complexity	235

Table 2: Spectroscopic Data (Predicted and from Related Isomers)

Spectroscopy	Data	Reference
<sup>1</sup> H NMR	Predicted shifts would likely show aromatic protons in the 7-8 ppm range, a singlet for the methylene protons around 3.8 ppm, and a singlet for the methyl protons around 2.4 ppm.	General NMR prediction principles. Data for 2-methyl-3-nitrophenylacetic acid shows similar patterns.[2]
<sup>13</sup> C NMR	Aromatic carbons would appear in the 120-150 ppm range, the carboxylic carbon around 170-180 ppm, the methylene carbon around 40 ppm, and the methyl carbon around 20 ppm.	General NMR prediction principles.
Infrared (IR)	Expected characteristic peaks include a broad O-H stretch from the carboxylic acid (~3000 cm <sup>-1</sup> ), a C=O stretch (~1700 cm <sup>-1</sup> ), and strong N-O stretches for the nitro group (~1530 and ~1350 cm <sup>-1</sup> ).	Data for 2-methyl-3-nitrophenylacetic acid shows peaks at 1718 cm <sup>-1</sup> (C=O) and 1526, 1340 cm <sup>-1</sup> (NO <sub>2</sub> ).[2]
Mass Spectrometry	The molecular ion peak (M <sup>+</sup> ) would be observed at m/z 195.	Based on the molecular weight.

## Synthesis Methodology

A specific, peer-reviewed synthesis protocol for **3-Methyl-2-nitrophenylacetic acid** is not readily available in the published literature. However, a plausible synthetic route can be extrapolated from the synthesis of the isomeric compound, 2-methyl-3-nitrophenylacetic acid. [2][3] The general approach involves the nitration of a corresponding methylphenylacetic acid.

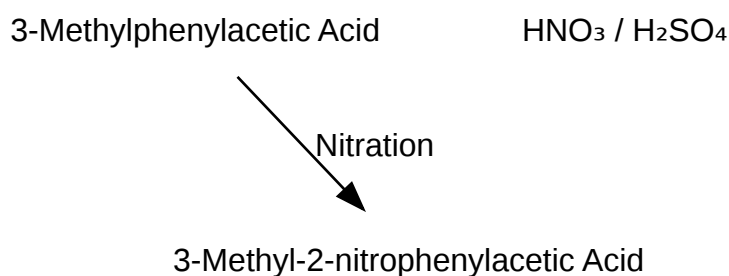
For the synthesis of **3-Methyl-2-nitrophenylacetic acid**, the logical starting material would be 3-methylphenylacetic acid. The key step is the regioselective nitration of the aromatic ring. The

directing effects of the activating methyl group (ortho-, para-directing) and the deactivating, meta-directing (relative to its own position) acetic acid group will influence the position of nitration.

## Proposed Experimental Protocol: Nitration of 3-Methylphenylacetic Acid

This protocol is a proposed adaptation based on the synthesis of a similar isomer and general organic chemistry principles.[2] Caution: This reaction should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Reaction Scheme:



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Caption: Proposed synthesis of **3-Methyl-2-nitrophenylacetic acid**.

Materials:

- 3-Methylphenylacetic acid
- Concentrated Nitric Acid (HNO<sub>3</sub>)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Acetic Anhydride
- Dichloromethane
- Ice bath

- Standard laboratory glassware and purification apparatus

#### Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-methylphenylacetic acid in a suitable solvent such as dichloromethane, along with acetic anhydride.
- Cool the reaction mixture to 0°C using an ice bath.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 0 and 5°C.
- After the addition is complete, allow the reaction to stir at this temperature for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired **3-Methyl-2-nitrophenylacetic acid**.

#### Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR spectroscopy, and mass spectrometry, and by determining its melting point.

## Biological Activity and Potential Applications

Currently, there is a notable lack of specific research on the biological activities and potential therapeutic applications of **3-Methyl-2-nitrophenylacetic acid**. However, the broader class of nitro-containing aromatic compounds is known to exhibit a wide range of biological effects.<sup>[4][5]</sup>

## General Biological Context of Nitroaromatic Compounds

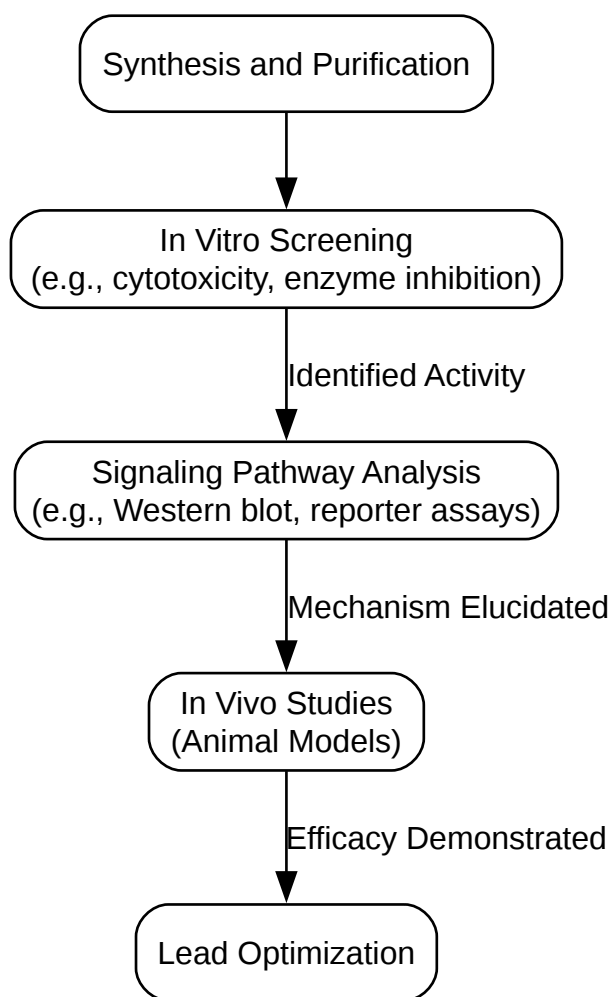
Nitroaromatic compounds are of significant interest in medicinal chemistry. The nitro group can act as a bioisostere for other functional groups and can be reduced in vivo to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects.[4] This mechanism is the basis for the antimicrobial activity of several nitro-containing drugs.[4]

Furthermore, various substituted phenylacetic acids have been investigated for their anti-inflammatory, analgesic, and anticancer properties.[6][7] The combination of the phenylacetic acid scaffold with a nitro group in **3-Methyl-2-nitrophenylacetic acid** suggests that it could be a candidate for screening in these therapeutic areas.

## Potential Signaling Pathway Involvement

Given the general activities of related compounds, **3-Methyl-2-nitrophenylacetic acid** could potentially interact with various cellular signaling pathways. For instance, some nitrated lipids are known to modulate inflammatory pathways, such as those involving NF- $\kappa$ B and PPAR $\gamma$ . While this is speculative, it provides a rationale for future research into the biological effects of this molecule.

Logical Flow for Investigating Biological Activity:



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Caption: A logical workflow for the biological evaluation of **3-Methyl-2-nitrophenylacetic acid**.

## Conclusion and Future Directions

**3-Methyl-2-nitrophenylacetic acid** is a well-defined chemical entity with potential for further investigation. This guide has provided a summary of its known properties and a plausible synthetic route. The most significant gap in the current knowledge is the lack of data on its biological activity. Future research should focus on:

- The development and validation of a robust and scalable synthesis protocol.
- Comprehensive screening for biological activities, particularly in the areas of oncology, inflammation, and infectious diseases.

- Elucidation of its mechanism of action and identification of its molecular targets and affected signaling pathways.

Such studies will be crucial in determining the potential of **3-Methyl-2-nitrophenylacetic acid** as a lead compound in drug discovery and development.

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